5-Methyl Uridine-d4
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Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl Uridine and its derivatives often involves complex chemical reactions aimed at introducing specific modifications like the d4 labeling. The synthesis pathways can include nucleophilic substitutions, protective group strategies, and the use of catalysts to achieve high yield and purity of the desired product. For instance, the synthesis of related nucleoside analogs involves regioselective openings of epoxides, glycosylation reactions, and specific modifications at the 5' position of the ribose moiety to introduce the methyl group accurately (Fer et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-Methyl Uridine-d4 is characterized by detailed spectroscopic analysis, including NMR and X-ray diffraction studies. These analyses provide insights into the compound's geometry, electronic configuration, and the effects of the deuterium substitution. For example, the study of similar compounds through X-ray diffraction and DFT studies reveals detailed geometrical parameters and the molecular stability and reactivity influenced by structural modifications (Rajkumar et al., 2015).
Chemical Reactions and Properties
5-Methyl Uridine-d4 participates in various chemical reactions, reflecting its reactivity and potential as a biochemical tool. These reactions include glycosylation, halogenation, and coupling reactions, which are critical in synthesizing labeled nucleosides and nucleotides for research purposes. For instance, studies on halogenation of uridine analogs have shown how modifications can significantly affect the molecule's reactivity and stability, offering insights into designing nucleoside-based drugs (Mikawy et al., 2022).
Physical Properties Analysis
The physical properties of 5-Methyl Uridine-d4, including melting point, solubility, and stability, are crucial for its application in research. These properties are influenced by the compound's molecular structure and the presence of the deuterium atoms, which can enhance the compound's stability under various conditions. Studies on related nucleoside analogs offer valuable data on how structural modifications can affect these physical properties, aiding in the compound's handling and storage (Howard & Bugg, 2003).
Scientific Research Applications
DNA Methylation and Epigenetic Modulation
DNA Methyltransferase Inhibitors Research on DNA methyltransferase inhibitors, analogs of nucleoside deoxycitidine, shows their potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in laboratory models. These inhibitors are relevant in the study of malignancies, particularly leukemia, and their efficacy highlights the significance of DNA methylation in epigenetic modulation (Goffin & Eisenhauer, 2002).
DNA Methylation Age and Mortality A study on DNA methylation age using biomarkers identified in blood samples indicates that deviations in DNA methylation age from chronological age can predict all-cause mortality in later life. This finding demonstrates the profound implications of DNA methylation in age-related biological processes and potentially in longevity studies (Marioni et al., 2015).
Metabolism and Detoxication Studies
Enzymology of Arsenic Metabolism A review of the enzymology involved in the biotransformation of inorganic arsenic to its metabolites emphasizes the toxicological implications of the arsenic metabolism process. The study introduces a potential role of hydrogen peroxide in detoxifying trivalent arsenic species, providing insights into detoxication mechanisms and the relevance of studying complex metabolic pathways (Aposhian et al., 2004).
Environmental Toxicology
2,4-D Herbicide Toxicity A scientometric review of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity consolidates research on its environmental impact and toxicological profile. The study provides a comprehensive analysis of global trends in 2,4-D research, highlighting the importance of understanding the environmental and health implications of widely used chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Future Directions
Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals3. The role of uridine in glucose metabolism and lipid metabolism is controversial, and the mechanism is not clear, but it shows the trend of long-term damage and short-term benefit4.
properties
IUPAC Name |
6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-LTSXPWGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676044 |
Source
|
Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl Uridine-d4 | |
CAS RN |
82845-85-0 |
Source
|
Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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